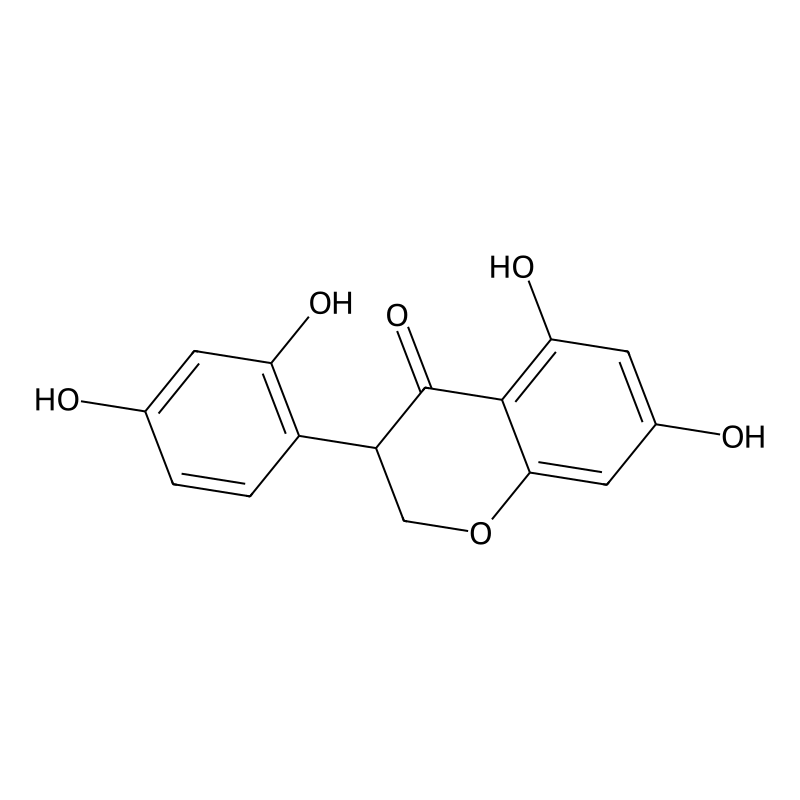Dalbergioidin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Renal Protection
Studies suggest that Dalbergioidin may offer protective effects against doxorubicin-induced renal fibrosis. Doxorubicin is a widely used chemotherapy drug, but its effectiveness comes with the risk of kidney damage as a side effect. Research indicates that Dalbergioidin treatment in mice reduced markers of kidney damage caused by doxorubicin. The study suggests that Dalbergioidin may achieve this protection by suppressing the TGF-β signaling pathway, a pathway involved in the development of fibrosis.
Anti-inflammatory Properties
Dalbergioidin has also been investigated for its potential anti-inflammatory properties. Studies have shown that the compound can inhibit the production of inflammatory mediators, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types . This suggests that Dalbergioidin may be beneficial in managing inflammatory conditions.
Other Potential Applications
Preliminary research also suggests potential roles for Dalbergioidin in other areas, including:
Dalbergioidin is a naturally occurring compound classified as a hydroxyisoflavanone, belonging to the broader category of isoflavonoids. Its chemical formula is C15H12O6, and it has been identified in several plant species, including Uraria crinita, Vigna umbellata, and Desmodium uncinatum . This compound exhibits a complex polycyclic structure that contributes to its diverse biological activities.
Dalbergioidin exhibits various biological activities relevant to scientific research. Here are two key mechanisms:
- Tyrosinase Inhibition: Dalbergioidin acts as a non-competitive inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin production []. This makes it a potential candidate for treating hyperpigmentation disorders [].
- Antifibrotic Activity: Studies suggest Dalbergioidin can suppress the TGF-β signaling pathway, a pathway involved in fibrosis development []. This raises potential for its use in treating conditions like renal fibrosis [].
- Oxidation: Dalbergioidin can be oxidized to form quinones, which may further react with nucleophiles.
- Reduction: The carbonyl groups can undergo reduction to yield alcohols.
- Esterification: It can react with acids to form esters, which are significant in modifying its solubility and biological activity.
These reactions are crucial for understanding its reactivity and potential modifications for therapeutic applications.
Dalbergioidin exhibits a range of biological activities:
- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
- Nephroprotective Effects: Research indicates that Dalbergioidin can ameliorate renal damage induced by doxorubicin, improving renal function and reducing fibrosis markers .
- Tyrosinase Inhibition: Dalbergioidin demonstrates inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in skin whitening products .
- Anti-inflammatory Effects: It may modulate inflammatory pathways, contributing to its protective effects in various tissues.
Dalbergioidin can be synthesized through several methods:
- Extraction from Natural Sources: It is predominantly obtained from plants like Uraria crinita and Parochetus communis through solvent extraction techniques.
- Chemical Synthesis: Laboratory synthesis involves the construction of the isoflavonoid skeleton through multi-step organic reactions, including:
- Condensation Reactions: Utilizing phenolic compounds and appropriate aldehydes under acidic conditions.
- Cyclization Reactions: Forming the characteristic polycyclic structure.
These methods allow for the production of Dalbergioidin in sufficient quantities for research and potential therapeutic use.
Dalbergioidin has several applications across different fields:
- Pharmaceuticals: Due to its nephroprotective and antioxidant properties, it is being explored for potential therapeutic roles in kidney diseases and oxidative stress-related conditions.
- Cosmetics: Its tyrosinase inhibitory activity makes it a candidate for use in skin lightening formulations.
- Agriculture: As a phytoalexin, it may play a role in plant defense mechanisms against pathogens, making it of interest for developing natural pesticides.
Studies have shown that Dalbergioidin interacts with various biological targets:
- TGF-beta Signaling Pathway: It inhibits the phosphorylation of Smad3, reducing fibrosis markers in kidney tissues affected by doxorubicin .
- Oxidative Stress Markers: It modulates levels of glutathione and malondialdehyde, indicating its role in redox balance restoration .
These interactions highlight its potential as a therapeutic agent in managing oxidative stress and fibrotic diseases.
Similar Compounds
Dalbergioidin shares structural similarities with other compounds within the isoflavonoid family. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Biochanin A | Isoflavone | Exhibits estrogenic activity |
| Dihydrobiochanin A | Isoflavone | Reduced double bond; less potent than Dalbergioidin |
| Genistein | Isoflavone | Known for strong antioxidant properties |
| Daidzein | Isoflavone | Exhibits phytoestrogenic effects |
Dalbergioidin's unique hydroxylation pattern contributes to its specific biological activities, distinguishing it from these similar compounds while maintaining common functional characteristics typical of isoflavonoids.








